3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS No.: 1000931-22-5
Cat. No.: VC8033559
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid - 1000931-22-5](/images/structure/VC8033559.png)
Specification
CAS No. | 1000931-22-5 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-12(5-8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Standard InChI Key | FCPFWYVZQPABSN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Identification
The compound’s systematic IUPAC name is 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, reflecting its bicyclic core and Boc-protected amine . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1427460-12-5 | |
Molecular Formula | ||
Molecular Weight | 241.28 g/mol | |
SMILES | CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O | |
InChIKey | FCPFWYVZQPABSN-UHFFFAOYSA-N |
The bicyclo[3.1.1]heptane system imposes significant steric constraints, limiting conformational flexibility and making it a valuable scaffold for designing rigid peptides .
Spectral Characteristics
While explicit spectral data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogous azabicyclo compounds exhibit distinct signals attributable to their constrained frameworks. For example, the Boc group typically shows strong carbonyl stretching vibrations near 1700 cm in IR spectra .
Synthesis and Manufacturing
Retrosynthetic Strategy
A scalable synthesis of related 3-azabicyclo[3.1.1]heptane derivatives was reported by Thieme Connect , employing symmetry-based disconnections to simplify intermediate formation. The strategy involves:
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Cyclization: Formation of the bicyclic core via intramolecular aldol condensation or Diels-Alder reactions.
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Boc Protection: Introduction of the tert-butoxycarbonyl group to shield the amine during subsequent reactions .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis steps to install the carboxylic acid moiety .
This approach emphasizes efficiency and scalability, critical for pharmaceutical applications .
Key Synthetic Challenges
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Steric Hindrance: The bicyclic structure complicates reagent access to reactive sites, necessitating optimized reaction conditions .
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Regioselectivity: Ensuring proper functionalization at the 1-position requires careful catalyst selection .
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid structure mimics natural peptide backbones while resisting enzymatic degradation. This property is exploited in:
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Antiviral Agents: Conformationally constrained peptides targeting viral proteases .
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Neurological Therapeutics: Enhanced blood-brain barrier penetration due to reduced polarity .
Drug Candidate Optimization
Incorporating this bicyclic scaffold into lead compounds improves:
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Binding Affinity: Preorganized geometry reduces entropy penalties upon target interaction .
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Metabolic Stability: Resistance to cytochrome P450-mediated oxidation .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
3,5-Methanonipecotic Acid | 141.17 | Unprotected amine, smaller framework | |
5-(Propan-2-yl) Derivative | 283.36 | Increased hydrophobicity |
The Boc-protected derivative discussed here offers superior stability compared to its unprotected counterpart, facilitating storage and handling .
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